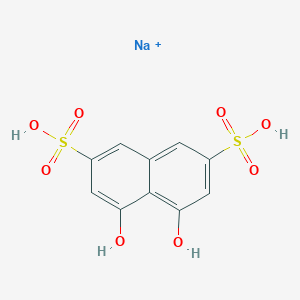
(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid
Overview
Description
(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a building block for the synthesis of new compounds with potential biological activity. Several studies have reported the synthesis of new thiazole derivatives based on (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid, which have shown promising results in various biological assays.
Mechanism Of Action
The mechanism of action of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid is not fully understood. However, several studies have reported that this compound may act as an inhibitor of enzymes involved in various biological pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
Studies have shown that (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid may have several biochemical and physiological effects. For example, it has been reported to have antioxidant activity and may protect against oxidative stress-induced cell damage. Additionally, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid for lab experiments is its ease of synthesis. The synthesis method is relatively simple and can be performed using readily available reagents. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid. One area of interest is the development of new thiazole derivatives based on this compound with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid and its potential applications in various fields of scientific research, such as drug discovery and development. Finally, research is needed to explore the potential use of this compound in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of (2S)-2-(1,3-thiazol-2-ylamino)propanoic acid involves the reaction of L-serine with thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final product. This method has been reported in several research papers and has been found to be efficient in producing high yields of the compound.
properties
IUPAC Name |
(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4(5(9)10)8-6-7-2-3-11-6/h2-4H,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYLSOQGBAUHK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905676 | |
| Record name | N-1,3-Thiazol-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid | |
CAS RN |
1007-43-8 | |
| Record name | 2-Thiazolealanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-1,3-Thiazol-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Acetyl-1H-benzo[cd]indol-2-one](/img/structure/B86741.png)









